(Isopropyloxycarbonylmethylene)triphenylphosphorane
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Overview
Description
(Isopropyloxycarbonylmethylene)triphenylphosphorane is a research chemical with the molecular formula C23H23O2P . It has a molecular weight of 362.41 and contains a total of 49 atoms; 23 Hydrogen atoms, 23 Carbon atoms, 2 Oxygen atoms, and 1 Phosphorous atom .
Molecular Structure Analysis
The molecule contains a total of 51 bonds; 28 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, and 1 aliphatic ester .Physical and Chemical Properties Analysis
This compound has a molecular weight of 362.41 . It contains 23 Hydrogen atoms, 23 Carbon atoms, 2 Oxygen atoms, and 1 Phosphorous atom .Scientific Research Applications
Synthesis and Reactivity in Organic Chemistry
Synthesis of Unsaturated Sugars :
- (Isopropyloxycarbonylmethylene)triphenylphosphorane is used in the synthesis of unsaturated sugars. The reaction with 2,3:4,5-di-O-isopropylidene aldehydo-L-arabinose produces corresponding unsaturated sugars, providing a route for a one-carbon chain extension in carbohydrates (Tronchet, Doelker, & Baehler, 1969).
Organometallic Synthons :
- The compound's utility in synthesizing organometallic compounds is highlighted through its application in the preparation of tetraene—Fe(CO)3 complexes (Goldschmidt & Bakal, 1979).
Synthesis of Cyclopentenones :
- It reacts with 1,2-diacylethylenes to yield cyclopentenones in a single operation, which is further applicable in the synthesis of optically active cyclopentenone (Hatanaka, Ishida, Tanaka, & Ueda, 1996).
Synthesis of alpha,beta-Unsaturated Phosphonates :
- The Wittig reagent variant of this compound facilitates the synthesis of alpha,beta-unsaturated phosphonates, highlighting its versatility (Xu, Flavin, & Xu, 1996).
Bioorganic Chemistry and Medicinal Chemistry Applications
- Antitumor Compounds Synthesis :
- This compound is involved in synthesizing derivatives of vinblastine-type alkaloids, which are a class of antitumor compounds (Mangeney, Andriamialisoa, Langlois, Langlois, & Potier, 1979).
Analytical and Structural Chemistry
Preparation of Ketenes :
- The compound is used in the preparation of (Triphenylphosphoranylidene)ketene, showcasing its role in the synthesis of complex organic molecules (Schobert, 2005).
Structural Studies :
- Its reaction with 3,3-diphenylindan-1,2-dione leads to various diastereomers, aiding in the understanding of reaction mechanisms and structural assignments of new compounds (Osman & El-Samahy, 2007).
Properties
IUPAC Name |
propan-2-yl 2-(triphenyl-λ5-phosphanylidene)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23O2P/c1-19(2)25-23(24)18-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQMHHOLXMJJGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23O2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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